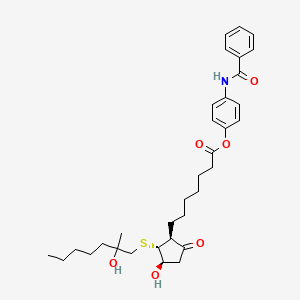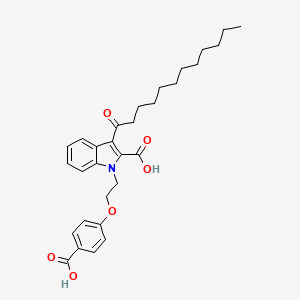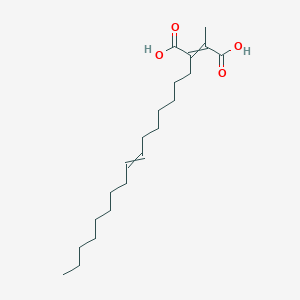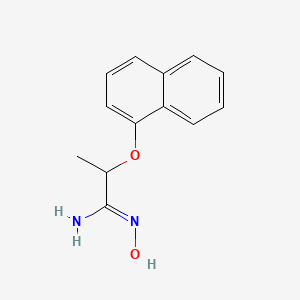
Tiprostanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tiprostanide is a synthetic analog of prostaglandin E1, specifically designed to enhance crystallinity and stability. It contains a p-benzamidophenyl ester and is known for its dual properties in the human stomach: antisecretory and protective. Initially targeted as an antihypertensive agent, its focus shifted to antiulcer applications due to disappointing clinical results in hypertension .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tiprostanide involves a Michael addition reaction. The thiol w-chain component (2-hydroxy-2-methylheptanethiol) is added to the enone (3-hydroxy-5-oxocyclopentenylheptanoic acid p-benzamidophenyl ester) in the presence of a hindered amine. This reaction yields this compound as the major product along with a minor amount of its epimer .
Industrial Production Methods: Industrial production of this compound can be achieved through medium-pressure chromatography to isolate the pure compound. An alternative synthesis method involves the Roberts’ approach, which converts the appropriate prostaglandin F2alpha analog to this compound by selective oxidation .
化学反应分析
Types of Reactions: Tiprostanide undergoes various chemical reactions, including:
Oxidation: Conversion of the thiol group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Substitution reactions involving the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate ester hydrolysis or transesterification.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the substituent used.
科学研究应用
Tiprostanide has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying prostaglandin analogs.
Biology: Investigated for its protective effects on the gastric mucosa.
Medicine: Evaluated for its antiulcer properties and potential use in treating gastrointestinal disorders.
作用机制
Tiprostanide exerts its effects through its interaction with prostaglandin receptors in the stomach. It has antisecretory properties that reduce gastric acid secretion and protective properties that enhance the mucosal barrier. The molecular targets include prostaglandin E receptors, which mediate its effects on gastric acid secretion and mucosal protection .
相似化合物的比较
Misoprostol: Another prostaglandin E1 analog used for its gastroprotective properties.
Enisoprost: A prostaglandin analog with similar antiulcer effects.
Arbaprostil: Known for its protective effects on the gastric mucosa.
Uniqueness: Tiprostanide is unique due to its dual antisecretory and protective properties, which are independent of each other. This makes it particularly effective in protecting the stomach against irritants like aspirin and bile salts at doses much smaller than the threshold antisecretory ones .
属性
CAS 编号 |
82468-60-8 |
|---|---|
分子式 |
C33H45NO6S |
分子量 |
583.8 g/mol |
IUPAC 名称 |
(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-(2-hydroxy-2-methylheptyl)sulfanyl-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C33H45NO6S/c1-3-4-12-21-33(2,39)23-41-31-27(28(35)22-29(31)36)15-10-5-6-11-16-30(37)40-26-19-17-25(18-20-26)34-32(38)24-13-8-7-9-14-24/h7-9,13-14,17-20,27,29,31,36,39H,3-6,10-12,15-16,21-23H2,1-2H3,(H,34,38)/t27-,29+,31+,33?/m0/s1 |
InChI 键 |
DRWKZQHXBXCXEO-ONNUEXRDSA-N |
手性 SMILES |
CCCCCC(C)(CS[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
规范 SMILES |
CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(4-Acetyl-piperazin-1-yl)-2-(naphthalene-2-sulfonylamino)-3-oxo-propyl]-benzamidine](/img/structure/B10780805.png)
![3-[3-(4-Methanesulfonyl-piperazin-1-yl)-2-(naphthalene-2-sulfonylamino)-3-oxo-propyl]-benzamidine](/img/structure/B10780811.png)


![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylundeca-3,5-dienamide](/img/structure/B10780836.png)
![3-[[4-methoxy-3-(7-oxabicyclo[2.2.1]heptan-2-yloxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B10780844.png)
![2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B10780848.png)
![2-[4-[4-(Aminomethyl)-2-[(4-hydroxybenzoyl)amino]cyclopentyl]oxycarbonyl-2,6-dihydroxybenzoyl]-3-hydroxybenzoic acid](/img/structure/B10780857.png)
![2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3,3-dimethylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10780859.png)

![2-[[4-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10780872.png)
![2-[(2-amino-3-sulfanylpropyl)amino]-3-methyl-N-(2-phenylethyl)pentanamide](/img/structure/B10780888.png)

